![molecular formula C23H23N5O2S B11193465 N-(2,5-dimethylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11193465.png)
N-(2,5-dimethylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE is a complex organic compound with a molecular formula of C24H23N5OS. This compound is notable for its unique structure, which includes a triazolo-pyrazine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(2,5-DIMETHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylaniline with 2,4-dimethylphenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to form the triazolo-pyrazine core. The final step involves the acetylation of the resulting compound to yield the target molecule .
Chemical Reactions Analysis
N-(2,5-DIMETHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
N-(2,5-DIMETHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE can be compared with similar compounds such as:
N-(2,4-DIMETHYLPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound has a similar triazolo-pyrazine core but differs in the substitution pattern on the phenyl rings.
N-(2,3-DIMETHYLPHENYL)-2-{[4-(2,5-DIMETHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Another similar compound with variations in the phenyl ring substitutions, affecting its chemical properties and biological activity.
These comparisons highlight the uniqueness of N-(2,5-DIMETHYLPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE in terms of its specific substitutions and resulting properties.
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-14-6-8-19(17(4)11-14)31-22-21-26-28(23(30)27(21)10-9-24-22)13-20(29)25-18-12-15(2)5-7-16(18)3/h5-12H,13H2,1-4H3,(H,25,29) |
InChI Key |
GJEZYWIZNOYPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C)C |
Origin of Product |
United States |
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